Ethyl 5-oxopyrrolidine-3-carboxylate

Description

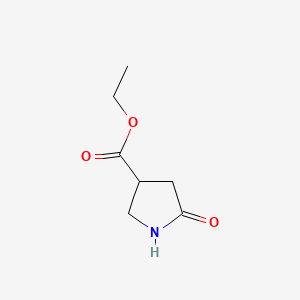

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMPXTNXXREMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661339 | |

| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60298-18-2 | |

| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Cyclization of Ethyl 2-Oxopyrrolidine-3-carboxylate Derivatives

One prevalent method involves the cyclization of ethyl 2-oxopyrrolidine-3-carboxylate derivatives. This approach typically employs nucleophilic attack and intramolecular cyclization under acidic or basic conditions.

-

$$

\text{Ethyl 2-oxopyrrolidine-3-carboxylate} \xrightarrow{\text{acidic/basic conditions}} \text{Ethyl 5-oxopyrrolidine-3-carboxylate}

$$ -

- Solvent: Ethanol or acetonitrile

- Catalysts: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

- Temperature: 80–120°C

- Time: 4–12 hours

b. Multi-Step Synthesis via Malonate Derivatives

Another approach involves the use of diethyl malonate derivatives, which undergo alkylation followed by cyclization.

- Step 1: Alkylation of diethyl malonate with ethyl halides

- Step 2: Cyclization through intramolecular condensation under reflux with acid catalysts

This method allows for structural modifications and optimization of yields.

Industrial-Scale Synthesis

Industrial production often employs optimized large-scale protocols, with reaction parameters tailored to maximize yield and purity. Although proprietary, typical processes include:

- Use of Catalysts: Transition metal catalysts or acid catalysts

- Reaction Medium: Polar aprotic solvents like dimethylformamide (DMF)

- Process Control: Temperature and pH regulation to favor cyclization

Research Findings and Data Tables

| Method | Precursors | Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization of ethyl 2-oxopyrrolidine derivatives | Ethyl 2-oxopyrrolidine-3-carboxylate | HCl or NaOH | Ethanol | 80–120°C | 4–12 hrs | 65–85 | Widely used in lab synthesis |

| Malonate-based synthesis | Diethyl malonate derivatives | Acid catalysts | Acetonitrile | Reflux | 6–24 hrs | 50–75 | Suitable for structural modifications |

| Industrial large-scale | Proprietary | Transition metal/acid catalysts | Various | Controlled | Optimized | >90 | High purity, high yield |

Notes on Reaction Optimization

- Temperature Control: Elevated temperatures accelerate cyclization but may lead to side reactions.

- pH Adjustment: Acidic conditions favor ring closure, while basic conditions may lead to hydrolysis.

- Purification: Recrystallization or chromatography ensures high purity of the final product.

Summary of Key Research Findings

- Cyclization of ethyl 2-oxopyrrolidine-3-carboxylate under acidic conditions provides a straightforward route with moderate to high yields.

- Multi-step synthesis involving malonate derivatives offers versatility for structural modifications.

- Industrial methods leverage proprietary catalysts and optimized conditions to produce high-purity this compound at scale.

This synthesis overview consolidates diverse research insights, emphasizing reaction conditions, yields, and process considerations, providing a robust foundation for further research or industrial application.

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Carbon

The ketone at the 5-position facilitates α-bromination and alkylation:

-

Bromination : Reaction with Br<sub>2</sub>/AcOH introduces bromine at the α-carbon, forming α-bromoketone derivatives .

-

Alkylation : Lithium enolates react with alkyl halides (e.g., CH<sub>3</sub>I) to install substituents at the α-position.

Key Data :

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>, AcOH, 0°C | 1-(4-(2-Bromoacetyl)phenyl) derivative | 92% | |

| Alkylation | LDA, CH<sub>3</sub>I, THF | 5-Oxo-3-methylpyrrolidine-3-carboxylate | 67% |

Condensation and Cyclization Reactions

The ketone and ester groups enable condensation with amines or hydrazines:

-

Hydrazone Formation : Reacts with hydrazine hydrate to form acid hydrazides, which further condense with aldehydes (e.g., benzaldehyde) to yield hydrazones .

-

Pyrrole Synthesis : Cyclization with hexane-2,5-dione under reflux produces substituted pyrroles .

Synthetic Pathway :

-

Hydrazide Preparation :

-

Hydrazone Formation :

Amide Bond Formation

The ester reacts with amines to form amides, a key step in peptidomimetic synthesis:

-

Primary Amines : Ethanolamine in THF forms water-soluble amides.

-

Aromatic Amines : Aniline derivatives yield aryl-substituted amides under mild conditions .

Reaction Efficiency :

| Amine Type | Conditions | Yield | Source |

|---|---|---|---|

| Ethanolamine | THF, rt, 12h | 82% | |

| 4-Nitroaniline | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 76% |

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under strong acidic or oxidative conditions:

-

Acidic Hydrolysis : Concentrated HCl cleaves the ring to form linear diamino esters.

-

Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the ring to γ-lactam derivatives.

Comparative Reactivity :

| Condition | Product | Selectivity | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | Ethyl 3-(2-aminoethyl)carboxylate | High | |

| KMnO<sub>4</sub>, H<sub>2</sub>O, 60°C | 5-Oxopyrrolidin-2-one-3-carboxylate | Moderate |

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxopyrrolidine-3-carboxylate has been explored for its potential therapeutic properties, particularly as a precursor in drug synthesis:

- Anticancer Activity : Derivatives of this compound have shown promise in targeting various cancer cell lines. For instance, studies have indicated that certain substituted derivatives possess significant anticancer activity against A549 human pulmonary adenocarcinoma cells . These derivatives were tested against standard cytotoxic drugs, demonstrating comparable efficacy.

- Antimicrobial Properties : Research has highlighted the compound's derivatives as potential candidates for combating Gram-positive bacterial infections and drug-resistant fungi. The structure-activity relationship (SAR) studies have identified specific substitutions that enhance antimicrobial efficacy .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

- Synthesis of Heterocycles : The compound is utilized in the formation of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its reactivity allows for diverse substitution patterns that can lead to novel compounds with enhanced biological activities .

Biological Research

The compound's interactions with biological systems have been a focus of research:

- Biological Activity : Studies have investigated the interactions of this compound with biomolecules, revealing potential mechanisms of action that could lead to new therapeutic strategies . Its derivatives have been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects .

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their anticancer properties. The study demonstrated that specific modifications to the compound significantly enhanced its cytotoxic effects against various cancer cell lines, including A549. The most potent derivative exhibited IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were screened against multidrug-resistant bacterial strains. The results indicated that certain compounds exhibited notable antibacterial activity, particularly against Gram-positive pathogens. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| Anticancer | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | A549 (lung cancer) | Comparable to cisplatin |

| Antimicrobial | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | Gram-positive bacteria | MIC < 128 µg/mL |

| Analgesic | This compound | Pain models | Significant reduction in pain response |

Mechanism of Action

The mechanism of action of ethyl 5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic pathways. The presence of the keto and ester groups allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidinone Derivatives

Methyl 5-Oxopyrrolidine-3-Carboxylate (CAS 72925-15-6)

- Key Difference : Methyl ester instead of ethyl ester.

- Impact: Reduced steric hindrance and slightly lower molecular weight (C₇H₉NO₃, 171.15 g/mol).

- Synthesis : Prepared via microwave-assisted reactions using deep eutectic solvents (DES) for benzoxazole-linked heterocycles .

- Application : Intermediate in antitumor and antimicrobial agent synthesis .

Ethyl 1-Benzyl-4-Hydroxy-2-Methyl-5-Oxopyrrolidine-3-Carboxylate

- Key Features : Benzyl and hydroxyl substituents enhance hydrogen-bonding capacity.

- Structure : Twist conformation in the pyrrolidine ring, with a phenyl ring orthogonal to the lactam plane .

- Crystal Packing : Forms dimers via O–H⋯O interactions, influencing solubility and crystallization behavior .

Ethyl 3-Methyl-5-Oxopyrrolidine-3-Carboxylate (CAS 857424-21-6)

Aromatic Substitutions

Methyl 1-(4-Fluorophenyl)-5-Oxopyrrolidine-3-Carboxylate

- Spectral Data : ¹H NMR (CDCl₃) δ 7.53 (dd, J = 8.8 Hz, aromatic protons), 3.77 (s, methoxy) .

- Bioactivity : Fluorine substitution improves metabolic stability, making it a candidate for CNS-targeting drugs .

Methyl 1-(2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylate (CAS 139731-96-7)

Positional Isomerism and Functional Group Variations

Ethyl 3-Oxopyrrolidine-1-Carboxylate (CAS 73193-55-2)

- Key Difference : Ketone at position 3 and ester at position 1.

- Reactivity : Enhanced electrophilicity at C3 facilitates nucleophilic additions .

Ethyl 2,2-Dimethyl-3-Oxopyrrolidine-1-Carboxylate (CAS 106556-66-5)

Comparative Data Table

Research Findings and Trends

- Synthetic Methods: Microwave-assisted synthesis using DES improves yields (up to 86%) for substituted pyrrolidinones .

- Structure-Activity Relationships (SAR) : Aromatic substitutions (e.g., fluorophenyl) enhance binding to biological targets like kinases .

- Safety Profiles : Ethyl esters generally exhibit higher volatility than methyl analogs, necessitating stricter ventilation controls .

Biological Activity

Ethyl 5-oxopyrrolidine-3-carboxylate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, metabolic pathways, and applications in medicine and industry.

Chemical Structure and Properties

This compound belongs to the pyrrolidine class of compounds, characterized by a five-membered ring structure containing nitrogen. Its chemical formula is and it has been noted for its role in synthesizing other heterocyclic compounds, which are vital in drug development and other biochemical applications .

Target Interactions

The compound interacts with various enzymes, particularly esterases, which hydrolyze the ester bond to yield 5-oxopyrrolidine-3-carboxylic acid. This reaction is crucial for its metabolic processing and subsequent involvement in various biochemical pathways.

Influence on Cellular Processes

This compound has been shown to modulate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). This modulation can influence gene expression and cellular metabolism, indicating its potential as a precursor for bioactive molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, certain derivatives exhibited significant cytotoxic effects against A549 lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin. The structure-dependent activity suggests that modifications to the compound can enhance its efficacy against cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Specific derivatives have demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential applications in treating resistant infections . The antimicrobial properties are attributed to the ability of these compounds to disrupt bacterial cell processes.

Metabolic Pathways

This compound undergoes metabolism primarily through hydrolysis by esterases, leading to the formation of 5-oxopyrrolidine-3-carboxylic acid. This metabolite participates in various metabolic pathways, interacting with cofactors such as NAD+ and FAD, which are essential for enzymatic reactions .

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage. Low doses may have minimal impact, while higher concentrations can lead to notable biochemical changes. Toxicity studies suggest a threshold beyond which adverse effects may occur, underscoring the importance of dosage in therapeutic applications.

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Chemistry : Used as a building block for synthesizing heterocyclic compounds.

- Biology : A substrate in enzyme assays and studies of biochemical mechanisms.

- Medicine : An intermediate in drug synthesis, particularly for anticancer and antimicrobial agents.

- Industry : Employed in producing agrochemicals and dyes .

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of ethyl 5-oxopyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated that several derivatives exhibited potent anticancer activity compared to controls .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains of S. aureus. The derivatives were screened using broth microdilution methods, revealing significant antibacterial activity against strains resistant to conventional treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-oxopyrrolidine-3-carboxylate and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using diethyl acetylenedicarboxylate and primary amines, followed by hydrogenation. Diastereoselective approaches, such as those involving chiral auxiliaries or asymmetric catalysis, can optimize stereochemistry. For example, methyl 3-aryl derivatives are synthesized via Michael addition of methyl acrylate to imines, achieving diastereomeric ratios >10:1 through careful control of solvent polarity and temperature . Characterization relies on NMR, IR, and mass spectrometry, with X-ray crystallography confirming stereochemistry .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbon frameworks. For example, the 5-oxo group deshields adjacent protons, appearing as distinct multiplets in NMR .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. SHELX software refines crystallographic data, with R-factors <0.05 indicating high precision .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm) and lactam ring vibrations .

Q. How can researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to monitor decomposition temperatures.

- pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 1–13) and quantify degradation via HPLC. The lactam ring is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives .

- Light Exposure : UV-vis spectroscopy tracks photodegradation products.

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Solutions include:

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Software Tools : Use SHELXL for iterative refinement and Mercury CSD 2.0 for packing similarity analysis .

- Validation Tools : Check CIF files with PLATON or checkCIF to identify geometry outliers .

Q. How can computational modeling predict the diastereoselectivity of this compound synthesis?

- Methodological Answer :

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to determine energy barriers for diastereomeric pathways.

- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., toluene vs. methanol) to explain selectivity trends .

- Docking Studies : Analyze steric interactions in chiral catalysts (e.g., proline derivatives) to guide ligand design .

Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., rings). The 5-oxo group often forms intermolecular H-bonds with ester carbonyls, stabilizing layered or helical packing. Mercury software visualizes these networks and quantifies interaction energies .

Q. How can researchers resolve ambiguities in the puckering conformation of the pyrrolidine ring?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from crystallographic coordinates to classify chair, envelope, or twist conformers .

- Torsion Angle Analysis : Compare endo/exo puckering using software like Parst or Platon. For example, derivatives with bulky substituents favor envelope conformations to minimize steric strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.